molecular formula C9H13NO2 B14497008 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one CAS No. 63961-59-1

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one

Cat. No.: B14497008
CAS No.: 63961-59-1
M. Wt: 167.20 g/mol
InChI Key: PXGVBXKHFABRHS-UHFFFAOYSA-N
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Description

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one is a chemical compound known for its unique structure and properties It is a furan derivative with a dimethylamino group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-methylfuran-2(3H)-one with a dimethylamino-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis or receptor-mediated processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one
  • This compound derivatives
  • Other furan derivatives with similar functional groups

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both the dimethylamino and methyl groups on the furan ring allows for diverse chemical transformations and interactions.

Properties

CAS No.

63961-59-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[1-(dimethylamino)ethylidene]-5-methylfuran-2-one

InChI

InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-6)7(2)10(3)4/h5H,1-4H3

InChI Key

PXGVBXKHFABRHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C)N(C)C)C(=O)O1

Origin of Product

United States

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